![molecular formula C11H11N5 B2971347 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine CAS No. 1179056-26-8](/img/structure/B2971347.png)

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

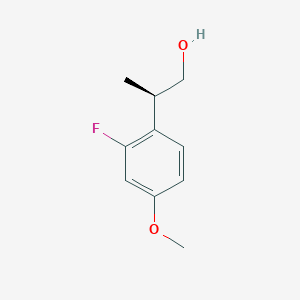

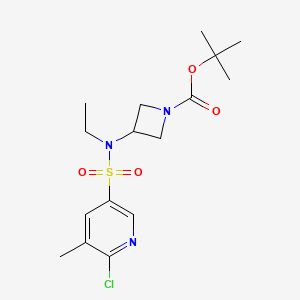

“1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine” is a compound that contains an imidazo[1,2-a]pyridine core . This core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of compounds with an imidazo[1,2-a]pyridine core has been achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones . Another method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .Molecular Structure Analysis

The molecular structure of “1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine” is characterized by the presence of an imidazo[1,2-a]pyridine core . This core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving “1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine” are diverse. For instance, the reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . Another example is the copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines .Aplicaciones Científicas De Investigación

Agrochemicals

Imidazo[1,2-a]pyridines are known to be key components in the development of agrochemicals. Their structural versatility allows for the synthesis of compounds that can act as potent pesticides or herbicides. The specific compound could be explored for its potential use in protecting crops from pests and diseases, thereby enhancing agricultural productivity .

Pharmaceutical Development

This class of compounds has been extensively researched for their pharmaceutical applications. They serve as scaffolds for creating drugs with various therapeutic effects. For instance, derivatives of imidazo[1,2-a]pyridine have been used in the synthesis of medications for treating insomnia, such as zolpidem . The compound “1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine” may hold potential for the development of new central nervous system (CNS) drugs.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown promise in optoelectronic applications due to their luminescent properties. They can be utilized in the creation of light-emitting diodes (LEDs), solar cells, and other devices that require materials with specific optical behaviors .

Sensors

The unique chemical structure of imidazo[1,2-a]pyridine derivatives makes them suitable for use in sensor technology. They can be designed to detect various environmental stimuli, such as changes in pH, temperature, or the presence of specific chemicals, making them valuable in environmental monitoring and diagnostics .

Anti-Cancer Drugs

Research has indicated that imidazo[1,2-a]pyridine derivatives can be effective in the treatment of cancer. Their ability to interfere with certain cellular processes makes them potential candidates for anti-cancer drugs. The compound could be investigated for its efficacy in targeting specific cancer cells without harming healthy tissue .

Imaging and Microscopy

Due to their luminescent properties, these compounds are also used as emitters in confocal microscopy and imaging. They can help in visualizing biological processes at the molecular level, which is crucial for medical research and diagnostics .

Propiedades

IUPAC Name |

1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10-4-6-16(14-10)8-9-7-15-5-2-1-3-11(15)13-9/h1-7H,8H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDWFNFRWKNNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CN3C=CC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2971265.png)

![N-1,3-benzodioxol-5-yl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971269.png)

![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)

![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)

![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)